Ceftiofur Thiolactone
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Overview
Description
Ceftiofur Thiolactone is a derivative of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly valued for its stability and efficacy in treating various bacterial infections in livestock.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceftiofur Thiolactone can be synthesized through a series of chemical reactions involving the formation of a thiolactone ring. The synthesis typically starts with the preparation of a cephalosporin core, followed by the introduction of a thiolactone moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the thiolactone ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial production also ensures compliance with stringent quality control standards to produce pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions: Ceftiofur Thiolactone undergoes various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolactone to thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiolactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiolactone ring under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiolactones.
Scientific Research Applications
Ceftiofur Thiolactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: this compound is investigated for its therapeutic potential in treating bacterial infections in animals.
Industry: It is used in the formulation of veterinary pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
Ceftiofur Thiolactone exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell. The thiolactone moiety enhances the stability and bioavailability of the compound, making it more effective in clinical applications.
Comparison with Similar Compounds
Ceftiofur: The parent compound, widely used in veterinary medicine.
Desfuroylceftiofur: A primary metabolite of ceftiofur with similar antibacterial activity.
Cefquinome: Another cephalosporin antibiotic used in veterinary medicine.
Florfenicol: An antibiotic with a different mechanism of action but used for similar indications.
Uniqueness: Ceftiofur Thiolactone is unique due to its enhanced stability and efficacy compared to its parent compound, ceftiofur. The thiolactone moiety provides additional chemical versatility, allowing for the development of novel derivatives with improved pharmacological properties.
Properties
CAS No. |
120882-23-7 |
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Molecular Formula |
C14H13N5O4S3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-6,10-dithia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O4S3/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-12(8)19)3-25-13(9)22/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
CFNJWQKYNRAOLX-RWFJUVPESA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(CS3)CSC4=O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(CS3)CSC4=O |
Origin of Product |
United States |
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